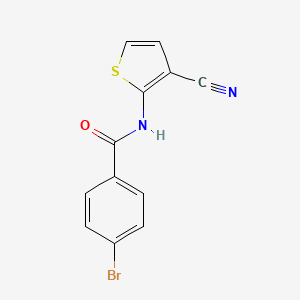

4-bromo-N-(3-cyanothiophen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-(3-cyanothiophen-2-yl)benzamide is a chemical compound with the molecular formula C12H7BrN2OS It is characterized by the presence of a bromine atom, a cyanothiophene group, and a benzamide moiety

Méthodes De Préparation

The synthesis of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to suit specific requirements. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

4-bromo-N-(3-cyanothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo-N-(3-cyanothiophen-2-yl)benzamide exhibit significant antimicrobial properties. Studies have shown that these compounds can act against various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Similar thiophene derivatives have demonstrated effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . For instance, certain derivatives have been tested against breast cancer cell lines, showing promising results in reducing viability .

Photochromism

This compound exhibits photochromic properties, which can be harnessed in creating materials that change color upon exposure to light. This feature is particularly valuable in the development of smart materials for applications in sensors and optical devices .

Organic Electronics

Due to its electronic properties, this compound can be utilized in organic electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to modify its electronic characteristics through substitution makes it a versatile building block for advanced materials .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of thiophene derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Photoresponsive Materials

A recent investigation focused on synthesizing photoresponsive polymers incorporating this compound. The study demonstrated that these polymers could undergo reversible color changes upon UV light exposure, showcasing their potential for use in smart coatings and responsive textiles .

Mécanisme D'action

The mechanism by which 4-bromo-N-(3-cyanothiophen-2-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The exact molecular targets and pathways involved would require further research and validation.

Comparaison Avec Des Composés Similaires

Similar compounds to 4-bromo-N-(3-cyanothiophen-2-yl)benzamide include other benzamide derivatives and compounds containing the cyanothiophene group. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of a bromine atom, cyanothiophene group, and benzamide moiety, which may confer distinct chemical and biological properties.

Activité Biologique

4-Bromo-N-(3-cyanothiophen-2-yl)benzamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current literature surrounding its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular structure of this compound includes a bromine atom, a cyanothiophene moiety, and a benzamide group. These structural components are believed to contribute to its biological activities through various mechanisms of action.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei . The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays involving various cancer cell lines have demonstrated that this compound induces apoptosis and inhibits cell proliferation. A study reported IC50 values indicating substantial cytotoxic effects on human liver cancer cells (HepG2), suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the thiophene ring play crucial roles in binding interactions with enzymes or receptors, which can modulate their activity. This modulation may lead to the inhibition of microbial growth or the induction of apoptotic pathways in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study utilizing the microdilution method assessed the antimicrobial activity of the compound against various strains. Results indicated significant inhibition zones, with minimum inhibitory concentrations (MICs) suggesting potent activity against tested pathogens .

- Cytotoxicity Assessment : In another investigation, the compound was tested against HepG2 cells, revealing an IC50 value that indicates effective cytotoxicity. Flow cytometry analysis showed that treatment with the compound led to cell cycle arrest at the G1/S phase and increased apoptosis rates .

Data Summary

Propriétés

IUPAC Name |

4-bromo-N-(3-cyanothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-10-3-1-8(2-4-10)11(16)15-12-9(7-14)5-6-17-12/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIIJZUNSBUFKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.